molecular formula C7H7N3 B056426 6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI) CAS No. 119216-63-6

6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)

Cat. No.: B056426
CAS No.: 119216-63-6
M. Wt: 133.15 g/mol
InChI Key: PCVQLZDTXRDQKK-UHFFFAOYSA-N
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Description

6-Methyl-6H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6H-pyrrolo[3,4-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, and cycloaddition. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods: Industrial production of 6-Methyl-6H-pyrrolo[3,4-b]pyrazine typically involves scalable synthetic routes that ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is one such method .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6H-pyrrolo[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine are common for introducing halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated compounds .

Scientific Research Applications

6-Methyl-6H-pyrrolo[3,4-b]pyrazine has a wide range of scientific research applications due to its biological activity and chemical versatility. Some of the key applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylpyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-4-6-7(5-10)9-3-2-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVQLZDTXRDQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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